molecular formula C30H30FN3O6S B11506381 ethyl 4-[({(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(2-fluorophenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate

ethyl 4-[({(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(2-fluorophenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate

Cat. No.: B11506381
M. Wt: 579.6 g/mol
InChI Key: BRMMKLVCWQGSLQ-UHFFFAOYSA-N
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Description

ETHYL 4-[(2Z)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-[(2-FLUOROPHENYL)IMINO]-4-OXO-1,3-THIAZINANE-6-AMIDO]BENZOATE is a complex organic compound that belongs to the class of thiazine derivatives. Thiazine compounds are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties . This particular compound features a thiazine ring substituted with various functional groups, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

The synthesis of ETHYL 4-[(2Z)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-[(2-FLUOROPHENYL)IMINO]-4-OXO-1,3-THIAZINANE-6-AMIDO]BENZOATE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the thiazine ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of substituents: Functional groups such as the dimethoxyphenyl and fluorophenyl groups are introduced through substitution reactions.

    Final esterification: The benzoate ester is formed in the final step, often using esterification reagents like ethyl alcohol and acid catalysts.

Industrial production methods would involve scaling up these reactions, optimizing reaction conditions for yield and purity, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

ETHYL 4-[(2Z)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-[(2-FLUOROPHENYL)IMINO]-4-OXO-1,3-THIAZINANE-6-AMIDO]BENZOATE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This can convert ketones or imines to alcohols or amines.

    Substitution: Halogenation or alkylation reactions can modify the aromatic rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: Its biological activity is studied for potential therapeutic uses.

    Medicine: It is investigated for its potential as an antibacterial, antifungal, or anticancer agent.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ETHYL 4-[(2Z)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-[(2-FLUOROPHENYL)IMINO]-4-OXO-1,3-THIAZINANE-6-AMIDO]BENZOATE involves its interaction with specific molecular targets. The thiazine ring and its substituents can interact with enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar compounds include other thiazine derivatives with different substituents. For example:

ETHYL 4-[(2Z)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-[(2-FLUOROPHENYL)IMINO]-4-OXO-1,3-THIAZINANE-6-AMIDO]BENZOATE is unique due to its specific combination of substituents, which may confer unique biological activities or chemical reactivity.

Properties

Molecular Formula

C30H30FN3O6S

Molecular Weight

579.6 g/mol

IUPAC Name

ethyl 4-[[3-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-fluorophenyl)imino-4-oxo-1,3-thiazinane-6-carbonyl]amino]benzoate

InChI

InChI=1S/C30H30FN3O6S/c1-4-40-29(37)20-10-12-21(13-11-20)32-28(36)26-18-27(35)34(30(41-26)33-23-8-6-5-7-22(23)31)16-15-19-9-14-24(38-2)25(17-19)39-3/h5-14,17,26H,4,15-16,18H2,1-3H3,(H,32,36)

InChI Key

BRMMKLVCWQGSLQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C(=NC3=CC=CC=C3F)S2)CCC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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